Cas no 235088-67-2 (2,3,4-Trifluorobenzylamine)

2,3,4-Trifluorobenzylamine is a fluorinated aromatic amine with the molecular formula C₇H₆F₃N. This compound features a benzylamine core substituted with three fluorine atoms at the 2, 3, and 4 positions, enhancing its electron-withdrawing properties and reactivity. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring fluorinated aromatic motifs. The trifluoromethylation pattern improves metabolic stability and bioavailability in derived compounds. Its high purity and well-defined structure make it suitable for precise synthetic applications. Handling requires standard precautions for aromatic amines, including proper ventilation and protective equipment. Storage under inert conditions is recommended to maintain stability.
2,3,4-Trifluorobenzylamine structure
2,3,4-Trifluorobenzylamine structure
Product Name:2,3,4-Trifluorobenzylamine
CAS No:235088-67-2
MF:C7H6F3N
MW:161.124452114105
MDL:MFCD00236313
CID:92513
PubChem ID:2777042
Update Time:2025-08-05

2,3,4-Trifluorobenzylamine Chemical and Physical Properties

Names and Identifiers

    • (2,3,4-Trifluorophenyl)methanamine
    • 2,3,4-Trifluorobenzylamine
    • 2,3,4,5,6-PENTAFLUOROPHENYL 2-FLUOROBENZENESULPHONATE
    • 2,3,4-difluorobenzylamine
    • 2,3,4-Trifluorobenzenemethanamine
    • [(2,3,4-Trifluorophenyl)methyl]amine
    • YIWUAPISITUDBY-UHFFFAOYSA-N
    • FT-0676269
    • EN300-1244400
    • CS-0157182
    • (2, 3, 4-trifluorophenyl)methanamine
    • AC-12996
    • GS-3491
    • Benzenemethanamine, 2,3,4-trifluoro-
    • SY062499
    • CK2432
    • 2,2-Dimethylphenylaceticacid
    • SB76133
    • 2,3,4-trifluorobenzyl amine
    • DTXSID10380345
    • AKOS009158830
    • 235088-67-2
    • 2,3,4-Trifluorobenzylamine, AldrichCPR
    • A816754
    • SCHEMBL626761
    • MFCD00236313
    • 1-(2,3,4-TRIFLUOROPHENYL)METHANAMINE
    • MDL: MFCD00236313
    • Inchi: 1S/C7H6F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2
    • InChI Key: YIWUAPISITUDBY-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1CN)F)F

Computed Properties

  • Exact Mass: 161.04500
  • Monoisotopic Mass: 161.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.320
  • Melting Point: 280-281 ºC
  • Boiling Point: 179 ºC
  • Flash Point: 71 ºC
  • Refractive Index: 1.48
  • PSA: 26.02000
  • LogP: 2.26290
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined
  • Vapor Pressure: 0.9±0.3 mmHg at 25°C

2,3,4-Trifluorobenzylamine Security Information

  • Signal Word:warning
  • Hazard Statement: Irritant/Corrosive
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN2735
  • Hazard Category Code: 34
  • Safety Instruction: S20; S26; S36/37/39; S45
  • Hazardous Material Identification: C Xi
  • HazardClass:8
  • PackingGroup:III
  • Packing Group:III
  • Hazard Level:8
  • Risk Phrases:R34
  • Packing Group:III
  • Safety Term:8
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,3,4-Trifluorobenzylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2,3,4-Trifluorobenzylamine Production Method

Additional information on 2,3,4-Trifluorobenzylamine

2,3,4-Trifluorobenzylamine: A Comprehensive Overview

The compound with CAS No. 235088-67-2, commonly referred to as 2,3,4-Trifluorobenzylamine, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique structure, which features a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, along with an amino group (-NH₂) attached to the benzene ring. The presence of fluorine atoms introduces distinct electronic and steric properties to the molecule, making it a valuable building block in various chemical applications.

Recent advancements in fluorinated aromatic compounds have highlighted the importance of 2,3,4-Trifluorobenzylamine in the development of novel materials and drugs. Fluorine substitution is known to enhance the stability and bioavailability of molecules, which has led researchers to explore its potential in drug delivery systems and biomedical applications. For instance, studies have demonstrated that fluorinated aromatic amines can serve as effective ligands in the synthesis of metal-organic frameworks (MOFs), which are widely used in gas storage and catalysis.

The synthesis of 2,3,4-Trifluorobenzylamine involves a multi-step process that typically begins with the fluorination of aniline derivatives. One of the most efficient methods reported in recent literature involves the use of electrophilic fluorination techniques under controlled conditions to achieve selective substitution on the benzene ring. This approach ensures high yields and excellent regioselectivity, which are critical for maintaining the integrity of the compound's structure.

In terms of applications, 2,3,4-Trifluorobenzylamine has shown promise in the development of advanced materials. Its ability to form stable complexes with transition metals makes it a valuable precursor for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials are highly sought after due to their exceptional surface area and pore volume, which make them ideal for applications in gas storage, catalysis, and sensing technologies.

Moreover, 2,3,4-Trifluorobenzylamine has been extensively studied for its role in medicinal chemistry. The compound's unique electronic properties make it an attractive candidate for designing bioactive molecules with potential therapeutic applications. Recent research has focused on its use as a building block for synthesizing anticancer agents, where its fluorinated structure contributes to enhanced pharmacokinetic profiles and reduced toxicity.

The increasing demand for fluorinated compounds in various industries has driven innovations in their synthesis and application. For example, advancements in green chemistry have led to the development of more sustainable methods for producing 2,3,4-Trifluorobenzylamine, reducing environmental impact while maintaining high yields. These developments underscore the importance of this compound in both academic research and industrial applications.

In conclusion, 2,3,4-Trifluorobenzylamine (CAS No. 235088-67-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and properties make it an invaluable tool in modern chemistry research. As scientific understanding continues to evolve, we can expect even more innovative uses for this compound in the years to come.

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